molecular formula C17H11NO4 B188187 3-Phenylquinoline-2,4-dicarboxylic acid CAS No. 19585-90-1

3-Phenylquinoline-2,4-dicarboxylic acid

Cat. No.: B188187
CAS No.: 19585-90-1
M. Wt: 293.27 g/mol
InChI Key: BEJHKUKBANBLMR-UHFFFAOYSA-N
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Description

3-Phenylquinoline-2,4-dicarboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system substituted with a phenyl group at the 3-position and carboxylic acid groups at the 2- and 4-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylquinoline-2,4-dicarboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave irradiation . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.

Another method involves the Doebner-Von Miller reaction, which combines aniline with an aldehyde and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids . This reaction can be modified to produce this compound by using appropriate starting materials and reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The use of microwave-assisted synthesis and other green chemistry techniques can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenylquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield hydrogenated derivatives of the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include a variety of quinoline derivatives with different functional groups and oxidation states. These derivatives can exhibit diverse chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

3-Phenylquinoline-2,4-dicarboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential biological activity.

    Biology: The compound has shown promise in biological studies, particularly in the development of anticancer and anti-inflammatory agents.

    Medicine: Research has indicated potential therapeutic applications, including the development of drugs targeting specific diseases.

    Industry: In material science, it is used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Phenylquinoline-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Phenylquinoline-2,4-dicarboxylic acid include:

    Quinoline-2,4-dicarboxylic acid: Lacks the phenyl group at the 3-position.

    2-Phenylquinoline-4-carboxylic acid: Has a single carboxylic acid group at the 4-position.

    3-Phenylquinoline: Lacks the carboxylic acid groups at the 2- and 4-positions.

Uniqueness

This compound is unique due to the presence of both the phenyl group and the two carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-phenylquinoline-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-16(20)14-11-8-4-5-9-12(11)18-15(17(21)22)13(14)10-6-2-1-3-7-10/h1-9H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJHKUKBANBLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300381
Record name 3-phenylquinoline-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19585-90-1
Record name NSC136535
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenylquinoline-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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